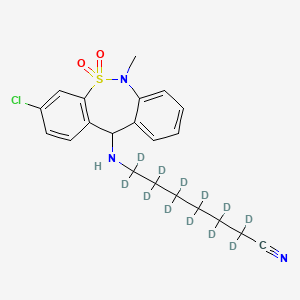

Decarboxy Tianeptine-d12 Nitrile

Description

Properties

IUPAC Name |

7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]-2,2,3,3,4,4,5,5,6,6,7,7-dodecadeuterioheptanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClN3O2S/c1-25-19-10-6-5-9-17(19)21(24-14-8-4-2-3-7-13-23)18-12-11-16(22)15-20(18)28(25,26)27/h5-6,9-12,15,21,24H,2-4,7-8,14H2,1H3/i2D2,3D2,4D2,7D2,8D2,14D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAZXSPFVNLBJSJ-ZARVCVOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C#N)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC1C2=C(C=C(C=C2)Cl)S(=O)(=O)N(C3=CC=CC=C13)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675658 | |

| Record name | 7-[(3-Chloro-6-methyl-5,5-dioxo-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepin-11-yl)amino](~2~H_12_)heptanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216525-46-0 | |

| Record name | 7-[(3-Chloro-6-methyl-5,5-dioxo-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepin-11-yl)amino](~2~H_12_)heptanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Deuterium Labeled Nitrile Compounds

Retrosynthetic Analysis and Strategic Precursor Selection for Decarboxy Tianeptine-d12 Nitrile

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves conceptually deconstructing a target molecule into simpler, readily available starting materials, known as precursors. youtube.comyoutube.com This process helps to identify strategic bond disconnections and plan a logical forward synthesis. youtube.com

The target molecule, this compound, has the chemical name 7-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f] adesisinc.commdpi.comthiazepin-11-yl)amino]-1-Heptanenitrile-d12. pharmaffiliates.com A logical retrosynthetic analysis identifies the carbon-nitrogen bond between the tricyclic amine and the deuterated heptanenitrile (B1581596) side chain as the most strategic point for disconnection.

Figure 1: Retrosynthetic Disconnection of this compound

This retrosynthetic approach simplifies the synthesis into two main challenges: the preparation of the core tricyclic amine and the synthesis of the deuterated side chain.

This disconnection strategy yields two key precursors:

Precursor 1: The Tricyclic Amine Core: 11-Amino-3-chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f] adesisinc.commdpi.comthiazepine. This complex heterocyclic structure forms the backbone of the Tianeptine (B1217405) molecule.

The selection of these precursors is strategic because it isolates the complex deuterium (B1214612) labeling step to a smaller, more manageable aliphatic chain, separate from the synthesis of the elaborate tricyclic core.

Deuterium Labeling Approaches and Isotopic Purity Considerations

The incorporation of deuterium into organic molecules can be achieved through various methods, each with its own advantages and applications. simsonpharma.com The choice of method depends on the target molecule's structure and the desired position of the labels.

Common Deuterium Labeling Methods:

| Method | Description | Example Application |

| Synthesis from Deuterated Precursors | Building the target molecule using starting materials that already contain deuterium. simsonpharma.com | Using a commercially available deuterated alkyl halide to build the side chain. |

| Metal-Catalyzed Hydrogenation | Using deuterium gas (D₂) in the presence of a metal catalyst (e.g., Palladium, Platinum) to reduce double or triple bonds, adding deuterium atoms across them. simsonpharma.commdpi.com | The deuteration of an unsaturated heptenenitrile or heptynenitrile precursor. |

| Direct H-D Exchange | Swapping hydrogen atoms for deuterium using a deuterium source like deuterium oxide (D₂O), often facilitated by a catalyst, acid, or base. simsonpharma.commdpi.com | Exchanging acidic protons or using a metal catalyst to exchange less acidic C-H protons. |

| Use of Deuterated Reagents | Employing deuterated versions of common chemical reagents, such as sodium borodeuteride (NaBD₄) for reductions or deuterated solvents. simsonpharma.com | Reducing a carbonyl group to a deuterated methylene (B1212753) group (-CD₂-). |

For the synthesis of the 7-halo-heptanenitrile-d12 precursor, a method involving the catalytic deuteration of an unsaturated precursor with D₂ gas would be highly effective for achieving full deuteration of the methylene groups. mdpi.com

Isotopic Purity: Isotopic purity, or enrichment, refers to the percentage of molecules that have successfully incorporated the desired number of deuterium atoms. criver.com High isotopic purity is crucial for applications like quantitative mass spectrometry, where the labeled standard must be clearly distinguishable from the unlabeled analyte. criver.comacs.org Typically, an isotopic enrichment of >98% is required for research-grade reagents. criver.com This purity is verified using analytical techniques such as:

Mass Spectrometry (MS): To confirm the increase in molecular weight corresponding to the number of incorporated deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to see the disappearance of proton signals at the labeled positions, while ²H NMR directly observes the deuterium signals. simsonpharma.comclearsynth.com

Optimization of Reaction Conditions and Yields in Labeled Compound Synthesis

The final step in the synthesis is the coupling of the tricyclic amine precursor with the deuterated side chain, typically through an N-alkylation reaction. Optimizing the conditions for this and other synthetic steps is vital to maximize the yield and ensure the integrity of the final product. mdpi.comnih.gov Key parameters for optimization include the choice of catalyst, solvent, temperature, and reaction time. mdpi.comresearchgate.net

Innovations in reaction technology, such as the use of flow chemistry, offer precise control over these parameters, which can lead to higher yields and purer products compared to traditional batch methods. adesisinc.commdpi.com

Table 1: General Parameters for Optimization in Labeled Compound Synthesis

| Parameter | Effect on Reaction | Optimization Goal |

| Temperature | Affects reaction rate and can influence selectivity. Higher temperatures can increase yield but may also lead to side products or isotope scrambling. mdpi.comnih.gov | Find the optimal temperature that provides a reasonable reaction time with minimal degradation or side reactions. |

| Catalyst | The choice of catalyst (e.g., metal catalyst for deuteration, phase-transfer catalyst for alkylation) is crucial for reaction efficiency and selectivity. mdpi.comresearchgate.net | Select a catalyst that provides high conversion and selectivity for the desired product with low catalyst loading. |

| Solvent | The solvent can influence reactant solubility and reaction pathways. Aprotic solvents are often used to prevent unwanted D-H exchange. mdpi.com | Choose a solvent that maximizes solubility and reaction rate while minimizing side reactions. |

| Pressure | Particularly relevant for reactions involving gases like D₂. Higher pressure can increase gas concentration and accelerate the reaction. mdpi.com | Adjust pressure to optimize the rate of gas-liquid reactions safely and effectively. |

| Reaction Time | Insufficient time leads to incomplete reaction, while excessive time can result in the formation of impurities. nih.gov | Determine the minimum time required to achieve maximum conversion to the desired product. |

Scalability and Industrial Synthesis Implications for Research Reagents

Scaling up the synthesis of a deuterated compound from a laboratory milligram scale to an industrial gram or kilogram scale presents significant challenges. rug.nl The primary concerns are cost, safety, and efficiency.

The high cost and limited availability of deuterium sources (e.g., D₂O, D₂ gas) and other labeled starting materials are major economic hurdles in large-scale production. clearsynth.com Therefore, developing highly efficient synthetic routes with minimal waste is paramount.

Modern synthetic strategies are being developed to address these scalability issues:

Flow Chemistry: Continuous-flow reactors offer enhanced safety, especially when handling hazardous reagents or gases like D₂. adesisinc.com The precise control over reaction conditions afforded by flow systems often leads to improved yields, higher purity, and more efficient production, making it a key technology for industrial-scale isotope labeling. adesisinc.commdpi.com

Green Chemistry: The principles of green chemistry, such as maximizing atom economy and reducing waste, are increasingly important. rug.nl This includes developing catalytic cycles that minimize the amount of expensive reagents needed and choosing more environmentally friendly solvents.

Automated Synthesis: Automated platforms can improve the reproducibility and efficiency of complex synthetic sequences, which is beneficial for the reliable production of high-quality labeled reagents. adesisinc.com

These advancements are crucial for making complex labeled compounds like this compound more accessible and affordable for the broader scientific community. adesisinc.comrug.nl

In Vitro Studies on Metabolic Pathways and Enzymatic Transformations

Application in Recombinant Enzyme Systems (e.g., Cytochrome P450s, Flavin-containing Monooxygenases)

To pinpoint the specific enzymes involved in the metabolism of Decarboxy Tianeptine-d12 Nitrile, recombinant enzyme systems are utilized. These systems express a single, purified enzyme, allowing for a clear determination of its role in metabolizing the compound.

Cytochrome P450 (CYP) Enzymes: The CYP superfamily is a major contributor to the metabolism of a vast array of drugs. nih.gov By incubating this compound with a panel of individual human CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2), researchers can identify which specific enzymes are responsible for its oxidative metabolism. The rate of disappearance of the parent compound and the appearance of metabolites would be monitored over time.

Flavin-containing Monooxygenases (FMOs): FMOs represent another important class of Phase I metabolic enzymes that catalyze the oxygenation of various nitrogen- and sulfur-containing compounds. nih.gov Similar to the CYP assays, incubating the compound with recombinant FMO isoforms would reveal their potential contribution to its metabolism.

The parent compound, tianeptine (B1217405), is known to undergo extensive metabolism. nih.gov Therefore, it is highly probable that CYP enzymes play a significant role in the biotransformation of its decarboxylated and deuterated nitrile analog.

Microsomal and S9 Fraction Incubation Studies for Metabolite Identification

Liver subcellular fractions, such as microsomes and the S9 fraction, are complex mixtures containing a wide range of drug-metabolizing enzymes and are routinely used for in vitro metabolism studies.

Liver Microsomes: This fraction is rich in CYP and FMO enzymes and is a standard tool for investigating Phase I (oxidative, reductive, and hydrolytic) metabolism. nih.gov Incubating this compound with liver microsomes in the presence of necessary cofactors (e.g., NADPH) would generate Phase I metabolites.

S9 Fraction: The S9 fraction contains both microsomal and cytosolic enzymes, enabling the study of both Phase I and Phase II (conjugative) metabolism. nih.govnih.gov This fraction is particularly useful for obtaining a more comprehensive overview of a compound's metabolic pathways. nih.gov

By analyzing the incubation mixtures using techniques like liquid chromatography-mass spectrometry (LC-MS), scientists can identify and quantify the metabolites formed.

Hepatocyte and Tissue Slice Models for Comprehensive Metabolic Profiling

For a more holistic view of metabolism that better mimics the in vivo environment, intact cellular systems are employed.

Hepatocytes: Primary hepatocytes contain a full complement of metabolic enzymes and cofactors, providing a more physiologically relevant model than subcellular fractions. nih.gov They can be used to study uptake, metabolism, and efflux of a compound.

Tissue Slices: Precision-cut tissue slices, particularly from the liver, maintain the complex architecture of the organ, allowing for the study of metabolism in a more integrated system.

These models would provide a comprehensive metabolic profile for this compound, including the interplay between Phase I and Phase II reactions.

Deuterium (B1214612) Isotope Effects on Enzyme Kinetics and Metabolic Stability

The presence of twelve deuterium atoms in this compound is expected to influence its metabolism due to the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and its cleavage is often the rate-limiting step in enzymatic reactions.

This substitution can lead to a slower rate of metabolism at the deuterated positions, potentially increasing the compound's metabolic stability. nih.govnih.gov The magnitude of the deuterium isotope effect can provide insights into the reaction mechanism. nih.gov In vitro studies comparing the metabolic rates of the deuterated compound with its non-deuterated counterpart in systems like liver microsomes or hepatocytes would quantify this effect.

Identification and Structural Characterization of Phase I and Phase II Metabolites

A critical goal of in vitro metabolism studies is the identification and structural elucidation of all significant metabolites.

Phase I Metabolism: For tianeptine, the major metabolic pathway is β-oxidation of its amino acid side chain. nih.gov It is plausible that this compound would also undergo oxidative transformations, potentially including hydroxylation on the aromatic rings or other positions.

Phase II Metabolism: Following Phase I reactions, the metabolites can be further modified by Phase II enzymes, which attach endogenous molecules to increase their water solubility and facilitate excretion. Common Phase II reactions include glucuronidation and sulfation. The S9 fraction and hepatocyte models would be instrumental in identifying these conjugated metabolites. nih.gov

Advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, would be employed for the definitive structural characterization of the metabolites formed in these in vitro systems.

In Vivo Animal Studies for Metabolic Disposition and Biotransformation

Pharmacokinetic (PK) Profiling in Animal Models using Labeled Analogs

No published studies are available on the pharmacokinetic profile of Decarboxy Tianeptine-d12 Nitrile in any animal models.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Rodents and Other Species

There are no available ADME data from studies conducted on rodents or other species for this compound.

Identification of Circulating Metabolites in Biological Fluids and Tissues

No metabolites of this compound have been identified in plasma, urine, or other biological fluids or tissues in published literature.

Excretion Pathway Analysis (Biliary, Renal) and Mass Balance Studies

There are no published data from excretion pathway or mass balance studies for this compound.

Covalent Binding Investigations of Reactive Metabolites in Animal Tissues

There is no information available regarding investigations into the covalent binding of potential reactive metabolites of this compound in animal tissues. While the nitrile group can, in some cases, act as a warhead for covalent binding, nih.gov there is no evidence to suggest this occurs with this specific compound.

Computational Chemistry and Molecular Modeling for Mechanistic Insights

Density Functional Theory (DFT) Calculations for Conformational Analysis and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like Decarboxy Tianeptine-d12 Nitrile, DFT calculations are instrumental in determining its most stable three-dimensional shapes (conformational analysis) and understanding its fundamental electronic properties.

Conformational Analysis: The flexible heptyl-nitrile side chain of this compound can adopt numerous conformations. DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), can be employed to perform a systematic conformational search. scielo.br By calculating the potential energy of various rotational isomers (rotamers), a potential energy surface can be mapped out. This process identifies low-energy, stable conformers that are most likely to exist under physiological conditions. The analysis would reveal how the tricyclic core and the deuterated nitrile side chain orient themselves, which is critical for understanding how the molecule interacts with biological targets. Studies on related tianeptine (B1217405) structures have utilized DFT to optimize geometries for further analysis, confirming the utility of this approach. scielo.brresearchgate.net

Electronic Properties: Beyond geometry, DFT provides deep insights into the molecule's electronic landscape. Key properties that can be calculated include the distribution of electron density, the dipole moment, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability. The introduction of the electron-withdrawing nitrile group and the effects of deuteration can subtly alter these electronic parameters compared to the parent tianeptine.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| 1 (Global Minimum) | 0.00 | -6.21 | -1.15 | 5.06 | 4.8 |

| 2 | +0.85 | -6.18 | -1.19 | 4.99 | 5.2 |

| 3 | +1.52 | -6.25 | -1.10 | 5.15 | 4.5 |

Note: This table is illustrative, based on typical outputs from DFT calculations on similar molecules. The values demonstrate how different spatial arrangements (conformers) of the same molecule possess distinct energy levels and electronic characteristics.

Molecular Docking and Dynamics Simulations for Protein Binding Site Prediction

To understand the pharmacological potential of this compound, it is essential to identify its potential protein targets and predict how it binds to them. Molecular docking and molecular dynamics (MD) simulations are the primary computational tools for this purpose. uthscsa.edu

Molecular Docking: This technique predicts the preferred orientation of a ligand (this compound) when bound to a protein target to form a stable complex. The process involves sampling a vast number of orientations and conformations of the ligand within the protein's binding site and scoring them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. For instance, given that tianeptine interacts with targets like the µ-opioid receptor (MOR) and Tryptophan 2,3-dioxygenase (TDO) nih.govwindows.netscispace.com, docking studies could be performed on these proteins. The replacement of the carboxylate group (a hydrogen bond acceptor and potentially charged) with a polar but uncharged nitrile group would significantly alter the binding mode compared to tianeptine. Docking would predict new interaction patterns and provide a binding affinity score, indicating the strength of the interaction.

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations introduce motion, providing insights into the stability and dynamics of the ligand-protein complex over time. youtube.com Starting with the best-docked pose, an MD simulation would place the complex in a simulated physiological environment (water, ions) and calculate the atomic trajectories over nanoseconds or longer. This allows for the assessment of the stability of key hydrogen bonds and other interactions, the conformational flexibility of the ligand in the binding pocket, and the calculation of a more rigorous binding free energy.

Table 2: Illustrative Molecular Docking Results for this compound vs. Tianeptine at the TDO Active Site

| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Predicted Hydrogen Bonds |

| Tianeptine | -8.5 | Arg117, Tyr113, His55 | 2 (with Arg117, Tyr113 via carboxylate) |

| This compound | -7.2 | Leu28, Phe51, Tyr27 | 1 (with Tyr27 via nitrile nitrogen) |

Note: This table illustrates a hypothetical comparison based on known interactions of antidepressants with TDO. scispace.com The change from a carboxylate to a nitrile group would likely reduce the binding energy and alter the specific amino acid interactions.

In Silico Prediction of Metabolic Hot Spots and Biotransformation Pathways

The metabolic fate of a drug candidate is a critical determinant of its efficacy and duration of action. In silico metabolic prediction tools use rule-based systems and machine learning models to identify which parts of a molecule are most susceptible to enzymatic attack (metabolic hot spots) and to predict the resulting biotransformation pathways. pensoft.netnih.gov

The known metabolism of tianeptine is dominated by the β-oxidation of its heptanoic acid side chain, leading to the major metabolites MC5 and MC3. nih.govnih.govresearchgate.net This pathway is completely blocked in this compound due to the absence of the carboxylic acid group. Furthermore, the extensive deuteration of the side chain introduces a significant kinetic isotope effect (KIE). gabarx.combioscientia.de The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes. musechem.comnih.gov

Therefore, in silico models would predict a metabolic profile shifted away from the side chain. The likely metabolic hot spots would be:

N-demethylation: Removal of the methyl group on the tricyclic core's nitrogen is a known minor pathway for tianeptine and would likely become more prominent. nih.gov

Aromatic Hydroxylation: Addition of a hydroxyl group to one of the benzene (B151609) rings of the dibenzothiazepine nucleus.

Nitrile Metabolism: The nitrile group itself could be a site for metabolism, potentially undergoing hydrolysis to a primary amide and subsequently to a carboxylic acid, although this is often a slower process.

Table 3: Predicted Biotransformation Pathways for this compound

| Metabolic Pathway | Predicted Likelihood | Key Enzymes | Notes |

| Side-Chain Oxidation | Very Low | CYP450 | Blocked by deuteration (KIE) and absence of carboxyl group. |

| N-Demethylation | High | CYP3A4, CYP2C19 | A common metabolic route for many tricyclic compounds. nih.gov |

| Aromatic Hydroxylation | Moderate | CYP1A2, CYP2D6 | Location of hydroxylation would depend on steric and electronic factors. |

| Nitrile Hydrolysis | Low to Moderate | Nitrilases, CYP450 | Would regenerate a carboxylate metabolite, but likely a minor pathway. |

Quantitative Structure-Property Relationships (QSPR) in Labeled Molecules

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of molecules with their physicochemical properties. nih.govspringernature.comfrontiersin.org Developing a QSPR model for a deuterated molecule like this compound requires special consideration.

The goal of a QSPR study would be to predict properties such as metabolic stability, receptor affinity, or lipophilicity based on a set of calculated numerical values known as molecular descriptors. mdpi.com For this specific molecule, the descriptors must capture its unique features:

Topological Descriptors: Describe the connectivity and branching of the atoms.

Electronic Descriptors: Include properties like partial charges on atoms and the HOMO-LUMO gap derived from DFT.

Quantum Chemical Descriptors: Can be used to represent the increased strength of the C-D bonds.

Isotope-Specific Descriptors: While not standard, custom descriptors could be developed to account for the number and position of deuterium (B1214612) atoms. Deuteration is known to slightly decrease lipophilicity and can alter pKa. gabarx.comacs.org

A QSPR model would be built using a dataset of similar labeled and unlabeled compounds with experimentally measured properties. Statistical methods like multiple linear regression (MLR) or machine learning algorithms would then be used to create the predictive model. Such a model could rapidly screen other potential deuterated or modified tianeptine analogs without the need for initial synthesis and testing.

Table 4: Selected Molecular Descriptors for a QSPR Model of Labeled Tianeptine Analogs

| Descriptor Type | Descriptor Example | Property It Represents | Relevance to this compound |

| Constitutional | Molecular Weight | Size of the molecule | Increased due to 12 deuterium atoms. |

| Topological | Wiener Index | Molecular branching and compactness | Reflects the structure of the tricyclic core and side chain. |

| Geometric | Molecular Surface Area | Size and shape | Influences interactions with receptors and enzymes. |

| Electronic | LogP | Lipophilicity/hydrophobicity | Key for membrane permeability; slightly lowered by deuteration. acs.org |

| Quantum Chemical | C-D Bond Dissociation Energy | Bond strength | Higher than C-H, directly related to the KIE and metabolic stability. musechem.com |

| Functional Group | Nitrile Group Count | Presence of specific functional group | Accounts for the unique polarity and reactivity of the nitrile. |

Applications As a Research Tool in Mechanistic Drug Discovery and Development

Utilization as a Stable Isotope Internal Standard in Bioanalytical Method Development

In the field of pharmacokinetics, accurately quantifying a drug's concentration in biological samples is paramount. Decarboxy Tianeptine-d12 Nitrile is employed as an internal standard in bioanalytical techniques such as gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).

Internal standards are essential for correcting the variability inherent in sample preparation and analysis. Because this compound shares a core structure with the analyte of interest (e.g., Tianeptine (B1217405) or its metabolites) but has a different mass due to the twelve deuterium (B1214612) atoms, it behaves almost identically during extraction and ionization but is easily distinguishable by the mass spectrometer. medchemexpress.com This ensures highly accurate and precise quantification of the unlabeled drug or its metabolites in complex matrices like plasma or urine. clearsynth.compharmaffiliates.com Several suppliers provide this compound as a certified reference material for this purpose. lgcstandards.compharmaffiliates.com

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1216525-46-0 | lgcstandards.com, pharmaffiliates.com, pharmaffiliates.com |

| Molecular Formula | C₂₁H₁₂D₁₂ClN₃O₂S | pharmaffiliates.com, cymitquimica.com, pharmaffiliates.com |

| Molecular Weight | 430.03 g/mol | pharmaffiliates.com, cymitquimica.com, pharmaffiliates.com |

| Synonym | 7-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f] lgcstandards.comthiazepin-11-yl)amino]-1-Heptanenitrile-d12 | pharmaffiliates.com, cymitquimica.com |

| Isotope Type | Deuterium | lgcstandards.com |

| Primary Application | Intermediate, Pharmaceutical Standard, Internal Standard | pharmaffiliates.com, pharmaffiliates.com |

Role in Understanding Prodrug Activation and Metabolism of Related Compounds

Stable isotope labeling is a cornerstone of drug metabolism research. While this compound is itself a metabolite analog, it is also listed as an intermediate in the preparation of other labeled compounds, such as labeled Tianeptine. pharmaffiliates.com By synthesizing a deuterated version of a parent drug from this intermediate, researchers can administer the labeled drug and trace its metabolic fate in vivo or in vitro.

The presence of deuterium atoms creates a distinct mass signature, allowing for the unambiguous identification of all resulting metabolites using mass spectrometry. medchemexpress.com This helps in elucidating metabolic pathways, identifying major active metabolites like Tianeptine's MC5 metabolite, and understanding how the drug is processed and eliminated by the body. pharmaffiliates.commedchemexpress.com Furthermore, the introduction of a nitrile group can be a strategy to block metabolically weak spots in a molecule, thereby increasing its metabolic stability. sioc-journal.cnresearchgate.net Studying a nitrile-containing analog can thus provide valuable data for designing drug candidates with improved pharmacokinetic profiles. researchgate.net

Application in Elucidating Reaction Mechanisms of Enzymes

The functional groups within a drug molecule dictate its interaction with biological targets, including enzymes. The nitrile group (C≡N) is an interesting functional group that can participate in specific enzymatic reactions. For instance, the nitrile moiety can be a target for nucleophilic attack by amino acid residues, such as serine, within an enzyme's active site. nih.gov

By using a stable isotope-labeled compound like this compound, researchers could investigate such covalent interactions. If the compound binds to an enzyme, the protein can be isolated and analyzed using mass spectrometry. The mass shift caused by the deuterated fragment would provide definitive evidence of a covalent bond forming between the compound and the enzyme, helping to elucidate the precise mechanism of action or inhibition.

Contribution to Target Identification and Validation Research

Identifying the specific molecular targets of a drug is a critical and often challenging aspect of drug discovery. nih.gov The nitrile group can enhance a molecule's binding affinity to target proteins through various non-covalent interactions, including hydrogen bonds and polar interactions. sioc-journal.cnresearchgate.netnih.gov

A labeled compound such as this compound, or a labeled probe synthesized from it, can be a powerful tool in target validation studies. For example, it could be used in competitive binding assays where it competes with an unlabeled drug for binding to a potential target protein. The deuterium label allows for sensitive detection and quantification of the bound ligand, helping to confirm the drug-target interaction. This approach aids in validating that a specific protein is indeed the target through which the drug exerts its therapeutic effect.

Emerging Research Avenues and Future Directions

Integration with Advanced Omics Technologies (e.g., Metabolomics, Proteomics)

The fields of metabolomics and proteomics, which involve the comprehensive study of metabolites and proteins, respectively, offer a system-wide view of biological responses to chemical compounds. The integration of stable isotope-labeled standards is critical for achieving the accuracy and reproducibility required in these sensitive analyses.

In tianeptine (B1217405) research, metabolomic studies on animal models have revealed significant alterations in key neurochemical pathways. For instance, comprehensive analysis using techniques like gas chromatography-mass spectrometry (GC-MS) has shown that tianeptine can restore levels of gamma-aminobutyric acid (GABA) in the hippocampus and influence the metabolism of myo-inositol, cholesterol, and various fatty acids. These findings suggest that tianeptine's therapeutic effects may be linked to the modulation of these specific metabolic pathways.

Proteomic analyses have complemented these findings by identifying specific proteins whose expression is altered by tianeptine. In studies on cultured hippocampal neurons, proteomics identified 11 differentially expressed proteins involved in critical neural processes such as neurite growth, synaptogenesis, and synaptic activity.

The role of a labeled internal standard like Decarboxy Tianeptine-d12 Nitrile in such studies would be to ensure the precise quantification of the corresponding unlabeled tianeptine metabolite. By providing a stable reference point, it would enhance the reliability of "omics" data, allowing researchers to more confidently link specific metabolic and proteomic changes to tianeptine exposure and its downstream effects.

Table 1: Examples of Tianeptine-Induced Changes in Metabolomics and Proteomics

| Technology | Key Findings | Implicated Pathways | Potential Role of Labeled Standard |

|---|---|---|---|

| Metabolomics (GCxGC-MS) | Restoration of GABA levels; Alterations in myo-inositol, cholesterol, and fatty acid metabolism. | NMDAR-mediated glutamate (B1630785) signaling, GABAergic pathways, lipid metabolism. | Accurate quantification of tianeptine metabolites to correlate with changes in endogenous metabolites. |

| Proteomics (HPLC-LTQ Orbitrap XL) | Differential expression of 11 proteins in hippocampal neurons. | Neurite growth, synaptogenesis, synaptic activity homeostasis. | Normalization of data to ensure proteomic changes are accurately correlated with metabolite presence. |

Development of Novel Analytical Approaches for Labeled Compounds

The development of robust and sensitive analytical methods is fundamental to forensic toxicology and clinical chemistry. The use of stable isotope-labeled internal standards is a cornerstone of high-quality quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). These standards co-elute with the target analyte and exhibit identical chemical behavior during sample extraction and ionization, effectively correcting for matrix effects and variations in instrument response.

For tianeptine and its primary active metabolite, MC5, LC-MS/MS methods have been developed for their simultaneous quantification in biological matrices like plasma and brain tissue. To enhance the precision and accuracy of these methods, researchers have synthesized and utilized stable isotope-labeled versions, such as tianeptine-D4 and tianeptine MC5-D4, as internal standards.

This compound would serve a similar, critical function for the analysis of its corresponding unlabeled metabolite. In an LC-MS/MS analysis, the instrument monitors specific mass transitions (from a precursor ion to a product ion) for both the analyte and the labeled standard. The known, stable concentration of the d12-labeled standard allows for precise calculation of the unknown concentration of the native metabolite, even at very low levels. This is particularly crucial in forensic cases where accurate quantification can be critical for legal and medical determinations.

Table 2: Hypothetical Mass Spectrometry Parameters for a Tianeptine Metabolite and its d12-Labeled Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Monitored Transition |

|---|---|---|---|

| Decarboxy Tianeptine Nitrile (Analyte) | [M+H]⁺ | Fragment A | [M+H]⁺ → A |

Expansion into Mechanistic Toxicology Research

Understanding the mechanisms by which a substance exerts toxic effects is a primary goal of toxicology. This often involves identifying the specific metabolites that may be responsible for adverse effects, a concept known as metabolism-mediated toxicity. Stable isotope-labeled compounds are powerful tools in this area of research. They can be used to trace the metabolic fate of a parent drug and to differentiate between the effects of the parent compound and its various metabolites.

Collaborative Research Initiatives in Labeled Compound Synthesis and Application

The rapid emergence of novel psychoactive substances (NPS) presents a significant challenge to forensic, clinical, and research laboratories worldwide. A critical bottleneck in responding to this challenge is the availability of high-quality, certified reference materials, including isotopically labeled standards. Recognizing this need, numerous national and international collaborative initiatives have been established to facilitate the synthesis and distribution of these essential materials.

In the United States, the National Institute on Drug Abuse (NIDA) Drug Supply Program provides a vital service by synthesizing and distributing a wide range of research chemicals, controlled substances, and their metabolites to the scientific community. This program helps to ensure that researchers have access to the authenticated compounds necessary to conduct their work.

On an international level, organizations like the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA), the United Nations Office on Drugs and Crime (UNODC), and the Center for Forensic Science Research & Education (CFSRE) work to share knowledge and strengthen collaboration on NPS. These collaborations are essential for the rapid identification of new threats and for developing the analytical tools needed to detect them. The synthesis and distribution of reference standards, including labeled compounds for new NPS and their metabolites, are often a key component of these collaborative efforts. The availability of this compound through such programs would empower laboratories globally to accurately identify and quantify this tianeptine metabolite, contributing to a more comprehensive understanding of tianeptine's disposition and effects.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying Decarboxy Tianeptine-d12 Nitrile in complex biological matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification in biological samples. Method validation should include specificity, linearity (1–1000 ng/mL), intra-/inter-day precision (<15% RSD), and recovery rates (>85%). For deuterated analogs like Tianeptine-d12, ensure mass transitions account for isotopic shifts (e.g., m/z 357 → 240 for the parent ion and m/z 369 → 252 for the deuterated form) to avoid cross-talk .

Q. How should researchers account for isotopic effects when using this compound in pharmacokinetic studies?

- Methodological Answer : Isotopic effects (e.g., kinetic isotope effects) may alter metabolic stability compared to non-deuterated analogs. Conduct parallel in vitro assays (e.g., microsomal stability tests) under identical conditions (pH 7.4, 37°C) to compare degradation rates. Use deuterated internal standards (e.g., Tianeptine-d12) for normalization in LC-MS/MS to minimize matrix effects .

Q. What methodological considerations are critical when designing degradation studies for this compound under various pH and temperature conditions?

- Methodological Answer : Design forced degradation studies at pH 1–10 (HCl/NaOH buffers) and temperatures (40–80°C) to assess hydrolytic/thermal stability. Monitor degradation products via HPLC-UV at 254 nm and compare retention times against known impurities (e.g., decarboxy lactone isomers). Include control samples (room temperature, neutral pH) to isolate degradation pathways .

Advanced Research Questions

Q. What strategies resolve contradictory data between in vitro stability assays and in vivo metabolic half-life measurements of this compound?

- Methodological Answer : Discrepancies often arise from protein binding or enzymatic heterogeneity. Perform cross-species comparisons (e.g., human vs. rat hepatocytes) and use physiologically based pharmacokinetic (PBPK) modeling to account for tissue distribution. Validate findings with radiolabeled studies (³H/¹⁴C) to track metabolite formation .

Q. How can advanced chromatographic methods differentiate between this compound and its structural isomers?

- Methodological Answer : Utilize chiral stationary phases (e.g., Chiralpak AD-H) with gradient elution (acetonitrile/0.1% formic acid) to separate isomers. Confirm identities via high-resolution MS/MS (Q-TOF) and nuclear magnetic resonance (NMR) for stereochemical resolution. Reference impurity profiles from analogous compounds (e.g., cefdinir decarboxy lactones) to establish acceptance criteria .

Q. How do variations in decarboxylation rates impact the pharmacological activity assessment of this compound in longitudinal studies?

- Methodological Answer : Decarboxylation alters the compound’s bioavailability and target binding. Use time-course sampling (0–48 hours post-dose) and compartmental modeling to correlate plasma concentrations with pharmacodynamic endpoints (e.g., receptor occupancy). Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-subject variability .

Q. What computational modeling approaches are suitable for predicting the metabolic pathways of this compound in hepatic systems?

- Methodological Answer : Combine density functional theory (DFT) for reaction energy barriers with molecular docking (AutoDock Vina) to predict cytochrome P450 interactions. Validate predictions with in vitro metabolite profiling (human liver microsomes + NADPH cofactor) and UPLC-Q-Exactive MS for structural elucidation .

Data Presentation and Validation

-

Example Table : Comparative Stability of this compound Under Forced Degradation Conditions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.